molecular formula C7H12Cl2N2 B1207700 Benzylhydrazine dihydrochloride CAS No. 20570-96-1

Benzylhydrazine dihydrochloride

Cat. No. B1207700
CAS RN: 20570-96-1
M. Wt: 195.09 g/mol
InChI Key: MSJHOJKVMMEMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Benzylhydrazine dihydrochloride and its derivatives involves multiple steps, starting from basic chemicals to the final product through a series of chemical reactions. For example, a derivative of benzylhydrazine dihydrochloride was synthesized from (S)-pyroglutamic acid as the starting material, showcasing the compound's utility in creating peptidomimetic derivatives with a constrained conformation (Gloanec et al., 2002). Another synthesis route involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, demonstrating the versatility of benzylhydrazine derivatives in forming phthalazines (Aljaar et al., 2013).

Molecular Structure Analysis

The molecular structure of Benzylhydrazine dihydrochloride derivatives can be intricately detailed, showcasing a variety of bonding arrangements and geometries. For instance, the crystal structure of a benzylhydrazine derivative was determined, revealing a complex arrangement of molecules (Xia, 2001). These structural analyses are crucial for understanding the chemical behavior and potential applications of the compounds.

Chemical Reactions and Properties

Benzylhydrazine dihydrochloride participates in numerous chemical reactions, leading to a variety of products with significant biological and chemical properties. For example, novel biologically active compounds were synthesized from benzylhydrazine derivatives, indicating the potential for pharmaceutical applications (Zia-ur-Rehman et al., 2009). Another study highlighted the synthesis of benzimidazoles and benzothiazoles through oxidative cyclization, showcasing the compound's versatility (Naresh et al., 2014).

Physical Properties Analysis

The physical properties of Benzylhydrazine dihydrochloride derivatives, such as melting points, solubility, and crystal structure, play a crucial role in determining their applicability in various fields. Studies like the one conducted by Kong et al. (2012) on carboxylic acid functionalized compounds illustrate the impact of physical properties on the compound's ability to form supramolecular structures (Kong et al., 2012).

Scientific Research Applications

1. Inhibitor in Carbonic Anhydrase-Related Processes

Benzylhydrazine dihydrochloride, as a component of some diuretics like hydrochlorothiazide and bumetanide, acts as an inhibitor of carbonic anhydrase (CA) isozymes. This inhibition is relevant in conditions like hypertension, obesity, epilepsy, and cancer. It's noted that the inhibition of renal CAs leads to increased nitrite excretion in urine, suggesting a role in nitrite reabsorption in humans (Carta & Supuran, 2013).

2. Component in Synthesis of Biologically Active Compounds

Benzylhydrazine dihydrochloride is used in the synthesis of various heterocyclic compounds showing potential biological activities. For instance, it's involved in the synthesis of compounds that exhibit antibacterial and antifungal activities (Mohareb et al., 2007).

3. Role in Monoamine Oxidase Inhibition

It has been found to play a role in monoamine oxidase (MAO) inhibition, which is significant in studying neurological disorders. Compounds derived from benzylhydrazine have shown to be effective MAO inhibitors (Bojarska-Dahlig, 2010).

4. Use in Anticancer Research

Benzylhydrazine dihydrochloride derivatives have been synthesized and evaluated for their antitumor activities. These derivatives inhibited cell growth in various cancer cell lines, showcasing their potential in cancer research (Easmon et al., 2006).

5. Development of Novel Drug Formulations

In pharmaceutical research, benzylhydrazine dihydrochloride is used in the development of new drug formulations. For instance, it's used in the preparation of orally disintegrating tablets, offering ease of use for patients with conditions like Parkinson's disease (Zhang et al., 2019).

properties

IUPAC Name

benzylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJHOJKVMMEMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

555-96-4 (Parent)
Record name Hydrazine, benzyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020570961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0020157
Record name Benzylhydrazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylhydrazine dihydrochloride

CAS RN

20570-96-1
Record name Hydrazine, benzyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020570961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylhydrazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzylhydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylhydrazine dihydrochloride
Reactant of Route 2
Benzylhydrazine dihydrochloride
Reactant of Route 3
Benzylhydrazine dihydrochloride
Reactant of Route 4
Benzylhydrazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Benzylhydrazine dihydrochloride
Reactant of Route 6
Benzylhydrazine dihydrochloride

Citations

For This Compound
159
Citations
B Toth, H Shimizu - Zeitschrift für Krebsforschung und Klinische Onkologie, 1976 - Springer
… Separate solutions of 0.015 % benzylhydrazine dihydrochloride … The consumption of benzylhydrazine dihydrochloride … time the tumorigenicity of benzylhydrazine dihydrochloride. It …
Number of citations: 19 link.springer.com
EG Lovering, F Matsui, D Robertson… - Journal of …, 1985 - Wiley Online Library
… Day-to-day Calibration-Two standard solutions of hydrazine dihydrochloride and benzylhydrazine dihydrochloride were prepared each day. The usual respective concentrations as …
Number of citations: 12 onlinelibrary.wiley.com
TJ Schwan - academia.edu
… To prove the structure of the monobenzyl compound 10 the product was synthesized unequivocally in a four-step sequence originating with benzylhydrazine dihydrochloride (lI). …
Number of citations: 0 www.academia.edu
MJL Rivilli, EL Moyano, GI Yranzo - Tetrahedron letters, 2010 - Elsevier
… When the cyclization reaction of chloroquinolines 4a,b was performed using benzylhydrazine dihydrochloride and 2 equiv of methoxide (NaOMe) as base, one isomer (N-1) of these …
Number of citations: 19 www.sciencedirect.com
I Thiblin, A Finn, SB Ross… - British journal of …, 1999 - Wiley Online Library
… ‐alanine (DOPA) and 5‐hydroxytryptophan (5‐HTP), respectively, after inhibition of the amino acid decarboxylase with NSD‐1015 (3‐hydroxy‐benzylhydrazine dihydrochloride). …
Number of citations: 133 bpspubs.onlinelibrary.wiley.com
DL Fox, JT Ruxer, JM Oliver, KL Alford, RN Salvatore - Tetrahedron letters, 2004 - Elsevier
… Likewise, benzylhydrazine dihydrochloride (7), a reactive hydrazine was joined with 6 via a CO 2 bridge to afford the target carbazate 2 in excellent yield (entry 3). Having thus …
Number of citations: 34 www.sciencedirect.com
ALJ Beckwith, RJ Leydon - Australian Journal of Chemistry, 1966 - CSIRO Publishing
… I n experiment 12 benzylhydrazine dihydrochloride (4.4 g) was treated with aqueous NaOH … 13), Ag,O (5 g) was added to a mixture of ferrocene (5 g), benzylhydrazine dihydrochloride (…
Number of citations: 17 www.publish.csiro.au
TJ Schwan - Journal of Heterocyclic Chemistry, 1983 - Wiley Online Library
… To prove the structure of the monobenzyl compound 10 the product was synthesized unequivocally in a four-step sequence originating with benzylhydrazine dihydrochloride (11). …
Number of citations: 19 onlinelibrary.wiley.com
JP Colomer, EL Moyano - Tetrahedron letters, 2011 - Elsevier
… Synthesis of 1b and 1c was carried out using hydrazine monohydrochloride while in the case of 1d benzylhydrazine dihydrochloride was used as source of hydrazine. In these cases a …
Number of citations: 44 www.sciencedirect.com
R Lallier - Experientia, 1971 - Springer
… DLpenicillamine, isoniazid (isonicotinic acid hydrazide), benzylhydrazine dihydrochloride, benzhydrazide and semicarbazide hydrochloride were dissolved in sea water and, if …
Number of citations: 25 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.